
4-Fluoro-3-cyanophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-cyanophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a fluorine atom, a cyano group, and an isothiocyanate group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-cyanophenyl Isothiocyanate typically involves the reaction of 4-fluoro-3-cyanophenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or dimethylbenzene under controlled temperature conditions. The reaction proceeds via the formation of an intermediate isothiocyanate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) has been explored to enhance the sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-cyanophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Dichloromethane, dimethylbenzene, and other inert solvents are typically used.
Temperature: Reactions are generally carried out at room temperature or under mild heating conditions.
Major Products
Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.
Heterocyclic Compounds: Formed from cyclization reactions involving the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-cyanophenyl Isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-cyanophenyl Isothiocyanate involves the interaction of the isothiocyanate group with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound is known to activate the Nrf2 pathway, which plays a key role in antioxidative and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-cyanophenyl Isothiocyanate can be compared with other isothiocyanates such as:
Phenyl Isothiocyanate: Lacks the fluorine and cyano groups, making it less reactive in certain chemical reactions.
4-Fluoro-3-(trifluoromethyl)phenyl Isocyanate: Contains a trifluoromethyl group instead of a cyano group, leading to different reactivity and applications.
Benzyl Isothiocyanate: Contains a benzyl group instead of a fluorine and cyano group, resulting in different biological activities.
The unique combination of the fluorine, cyano, and isothiocyanate groups in this compound makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H3FN2S |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-fluoro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |
InChI-Schlüssel |
VCEMNIVCKCVLDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=S)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



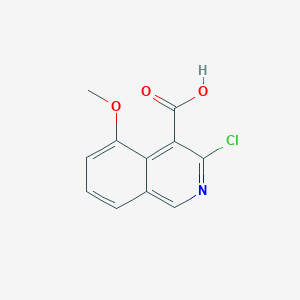
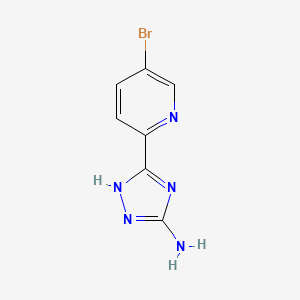
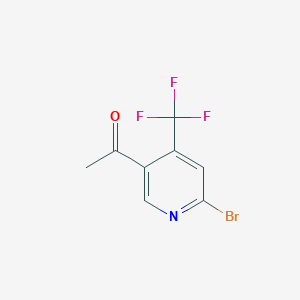
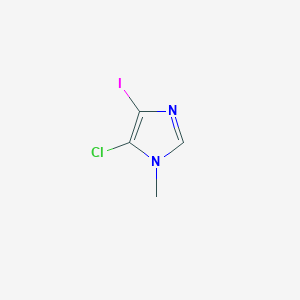
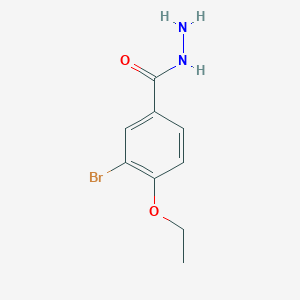
![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
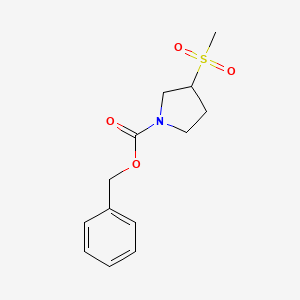
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)

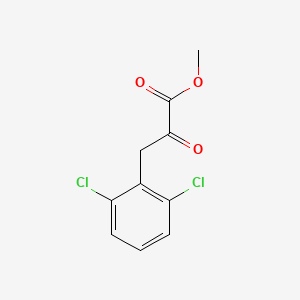
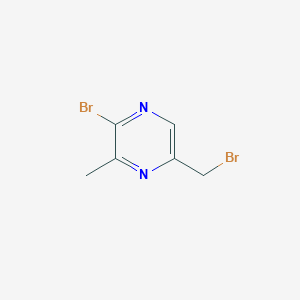
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
